molecular formula C18H35NO4S B12709817 Octodrine camsilate CAS No. 1971-57-9

Octodrine camsilate

Cat. No.: B12709817
CAS No.: 1971-57-9
M. Wt: 361.5 g/mol
InChI Key: IJUZWPVVLRFXDI-YZUKSGEXSA-N
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Preparation Methods

The synthetic routes and reaction conditions for octodrine camsilate involve the reaction of dimethylhexylamine with camsilic acid. The industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Octodrine camsilate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Octodrine camsilate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in studies related to neurotransmitter uptake and release.

    Medicine: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: It is used in the formulation of pre-workout supplements and fat-burner products.

Mechanism of Action

The mechanism of action of octodrine camsilate involves the stimulation of the central nervous system by increasing the uptake of dopamine and noradrenaline. This leads to increased alertness, energy, and focus. The molecular targets and pathways involved include the dopamine and noradrenaline transporters .

Comparison with Similar Compounds

Octodrine camsilate is similar to other central nervous stimulants such as:

This compound is unique in its combination of stimulant properties and relatively low side effect profile, making it a popular choice in the supplement industry.

Properties

CAS No.

1971-57-9

Molecular Formula

C18H35NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-methylheptan-2-amine

InChI

InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t7-,10-;/m1./s1

InChI Key

IJUZWPVVLRFXDI-YZUKSGEXSA-N

Isomeric SMILES

CC(C)CCCC(C)N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C

Canonical SMILES

CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Origin of Product

United States

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